2,2-Bis(4-aminophenyl)propane
Overview
Description
2,2-Bis(4-aminophenyl)propane, also known as 4,4’-Isopropylidenebis[(4-aminophenoxy)benzene] or BAPP, is a diamino monomer with a diphenoxy-phenyl core . It has two amine groups at both ends, which allows it to be cross-linked with carboxylic acids or carboxylic dianhydrides to synthesize polyimides .
Synthesis Analysis
The synthesis of 2,2-Bis(4-aminophenyl)propane involves the reaction of [2,2-bis(4-β-hydroxyethoxy)phenyl]propane with p-chloronitrobenzene, followed by reduction . This process results in a diamine containing softening oxyethylene and isopropylidene linkages .Molecular Structure Analysis
The molecular formula of 2,2-Bis(4-aminophenyl)propane is C15H18N2 . It has a molecular weight of 226.32 .Physical And Chemical Properties Analysis
2,2-Bis(4-aminophenyl)propane has a melting point of 128.2-129.6 °C . Its boiling point is 405.5ºC at 760mmHg . The density is 1.091g/cm3 .Scientific Research Applications
Bioremediation and Environmental Impact
- Bisphenol A, a derivative of 2,2-Bis(4-aminophenyl)propane, is used in industrial applications like polymer synthesis. Its degradation is vital due to its classification as an Endocrine Disrupting Chemical (EDC). A study demonstrated the use of laccase from Fusarium incarnatum in a reverse micelles system to degrade Bisphenol A, achieving a significant reduction in its concentration. This process indicates potential applications in environmental pollutant bioremediation (Chhaya & Gupte, 2013).
Synthesis Methods
- The synthesis of 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane and its reduction to 2,2'-bis[4-(4-aminophenoxy)phenyl]propane has been explored, providing insights into production methods, yields, and scalability, which is critical for industrial and research applications (Liang Tai-shuo, 2010).
Applications in Polymer Science
- Novel fluorinated diamine monomers based on 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane have been developed for the synthesis of polyimides. These polymers demonstrated improved solubility, thermal stability, and lower moisture absorption, indicating their potential use in advanced material applications (Yang, Chen & Chen, 2005).
Enhanced Material Properties
- Research on bisphenol-A-based bismaleimide, prepared from 2,2-bis[4-(4-maleimidophenoxy phenyl)]propane, showed that the introduction of nanoclays into the bismaleimide matrix could significantly enhance the thermal stability and char formation, which is crucial for materials engineering (Vijayakumar, Surender, Rajakumar & Alam, 2011).
Electrochemical Applications
- A study on the electrochemical detection and removal of bisphenol A, using a carbon felt electrode, highlighted its potential in real-time sensing and in-situ removal of environmental contaminants. This application could be pivotal in environmental monitoring and pollutant management strategies (Kim et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-[2-(4-aminophenyl)propan-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEDGEXYGKWJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073296 | |
Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-aminophenyl)propane | |
CAS RN |
2479-47-2 | |
Record name | 4,4′-(1-Methylethylidene)bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2479-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Isopropylidenedianiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Bis(4-aminophenyl)propane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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